

Cinnamyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinnamyl Alcohol

Cat. No.: B047014

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CAS Number: 104-54-1 Synonyms: 3-Phenyl-2-propen-1-ol, Cinnamic alcohol, Styryl carbinol

This technical guide provides an in-depth overview of **cinnamyl alcohol**, a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological interactions.

Core Chemical and Physical Properties

Cinnamyl alcohol is an aromatic alcohol that exists as a white to pale yellow crystalline solid at room temperature, characterized by a distinct hyacinth-like balsamic odor[1][2]. It is found in esterified form in natural sources such as storax, Balsam of Peru, and cinnamon leaves[3][4]. While sparingly soluble in water, it is highly soluble in most common organic solvents, including ethanol, diethyl ether, and glycerol[2][5].

The trans-(E)-isomer is the most common and abundant form[3]. Key physicochemical data are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of Cinnamyl Alcohol

Property	Value	Reference(s)
Identifier		
CAS Number	104-54-1 (trans/unspecified)	[1][6]
4407-36-7 (trans-(E)-isomer)		
4510-34-3 (cis-(Z)-isomer)	[7]	
Molecular		
Molecular Formula	C ₉ H ₁₀ O	[1][6]
Molecular Weight	134.18 g/mol	[1][6]
Physical		
Appearance	White to light yellow crystalline solid	[1]
Melting Point	30-33 °C	
Boiling Point	250-258 °C	[1]
Density	1.044 g/mL at 25 °C	
Vapor Pressure	<0.01 mmHg at 25 °C	
Flash Point	>93.3 °C (closed cup)	[3]
Solubility		
Water	Sparingly soluble	[5]
Ethanol	Freely soluble	
Diethyl Ether	Freely soluble	
Organic Solvents	Freely soluble	[1]
Spectroscopic		
¹ H NMR, ¹³ C NMR	Data available	[4][8][9]
IR, MS	Data available	[4][8][9]

Chemical Synthesis and Reactions

Cinnamyl alcohol is a valuable building block in organic synthesis. It can be prepared through the selective reduction of cinnamaldehyde and can undergo various transformations, most notably oxidation back to cinnamaldehyde.

Experimental Protocol 1: Synthesis via Reduction of Cinnamaldehyde

A common and efficient method for synthesizing **cinnamyl alcohol** is the selective 1,2-reduction of the aldehyde group in cinnamaldehyde using a mild reducing agent like sodium borohydride (NaBH_4), which preserves the carbon-carbon double bond.

Materials:

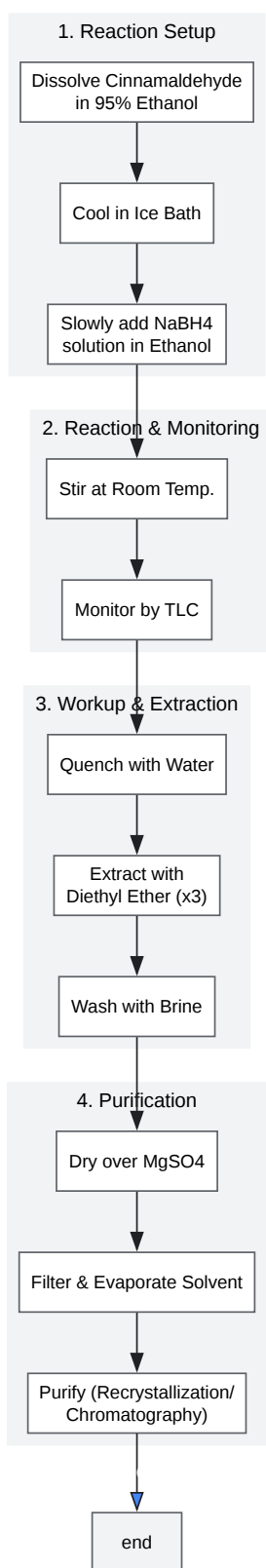
- Cinnamaldehyde
- Sodium borohydride (NaBH_4)
- 95% Ethanol
- Diethyl ether
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate
- Ice-water bath, round-bottom flask, separatory funnel, magnetic stirrer

Procedure:

- **Preparation:** Dissolve cinnamaldehyde in 95% ethanol in a round-bottom flask equipped with a stir bar. Cool the flask in an ice-water bath.
- **Reagent Addition:** In a separate beaker, dissolve sodium borohydride in cold 95% ethanol. Add this solution slowly and portion-wise to the stirred cinnamaldehyde solution, maintaining the temperature below 60°C . Caution: NaBH_4 reacts with ethanol to produce hydrogen gas; ensure adequate ventilation.

- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the flask again in an ice bath and slowly add water to quench any unreacted NaBH_4 .
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.
- **Washing:** Combine the organic extracts and wash them sequentially with water and then a saturated brine solution to remove residual water.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude **cinnamyl alcohol**.
- **Purification:** The product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for this synthesis.



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Workflow for the synthesis of **cinnamyl alcohol**.

Experimental Protocol 2: Oxidation to Cinnamaldehyde

The selective oxidation of **cinnamyl alcohol** to cinnamaldehyde is a critical transformation, particularly in the fine chemicals industry. Various catalytic systems can achieve this, often using environmentally benign oxidants like molecular oxygen or hydrogen peroxide.

Materials:

- **Cinnamyl alcohol**
- Catalyst (e.g., 5% Pt-5% Bi on activated carbon)
- Solvent (e.g., Toluene or Water)
- Oxidant (e.g., 30% Hydrogen Peroxide)
- Three-necked flask, condenser, dropping funnel

Procedure:

- **Setup:** Add **cinnamyl alcohol**, the chosen solvent, and the catalyst to a three-necked flask equipped with a condenser and a dropping funnel.
- **Heating:** Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.
- **Oxidant Addition:** Add the oxidant (e.g., H₂O₂) dropwise to the reaction mixture over a period of time.
- **Reaction:** Maintain the temperature and stirring for several hours until TLC or GC analysis indicates the consumption of the starting material.
- **Isolation:** After cooling, filter the reaction mixture to remove the solid catalyst.
- **Workup:** If using an organic solvent like toluene, wash the filtrate with water. Dry the organic layer and remove the solvent under reduced pressure.

- Analysis: Analyze the product for conversion and selectivity to cinnamaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

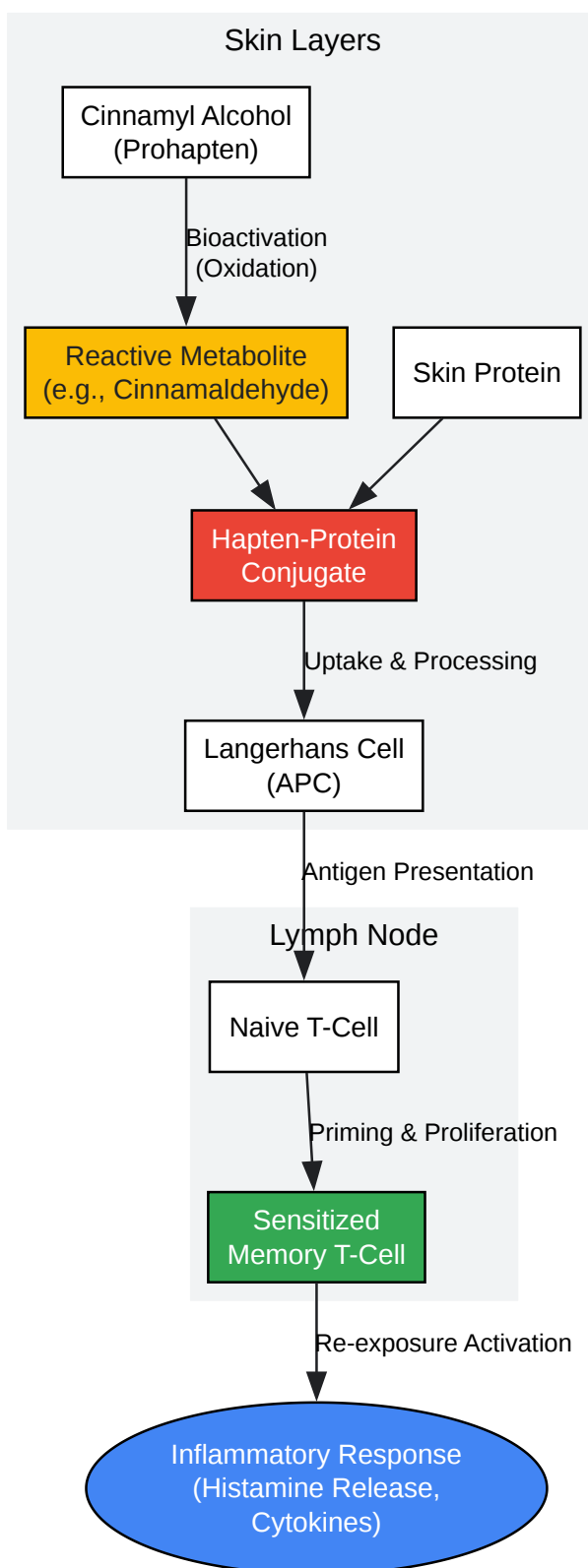
Biological Activity and Allergenicity

Cinnamyl alcohol is recognized as a common fragrance allergen[4][10]. It is considered a "prohaptten," meaning it is not reactive itself but requires metabolic activation in the skin to become an allergen[11].

Mechanism of Sensitization:

- Penetration: **Cinnamyl alcohol** penetrates the outer layers of the skin.
- Bioactivation: Skin enzymes, such as alcohol dehydrogenases, oxidize **cinnamyl alcohol** to the more reactive cinnamaldehyde. Other metabolites, such as epoxides, may also form[11].
- Haptenation: The reactive metabolite (the hapten) covalently binds to skin proteins, forming a hapten-protein conjugate.
- Immune Recognition: This new conjugate is recognized as foreign by antigen-presenting cells (e.g., Langerhans cells).
- T-Cell Priming: These cells migrate to lymph nodes and present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells (sensitization phase).
- Elicitation: Upon re-exposure, sensitized T-cells are activated, leading to an inflammatory response characterized by the release of cytokines and histamine, resulting in allergic contact dermatitis[4][12].

The signaling pathway for this cell-mediated immune response is depicted below.



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Bioactivation and immune sensitization pathway.

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